molecular formula C14H20ClNO2 B2605862 2-(Chloromethyl)-2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)propan-1-ol CAS No. 2241140-17-8

2-(Chloromethyl)-2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)propan-1-ol

Cat. No. B2605862
CAS RN: 2241140-17-8
M. Wt: 269.77
InChI Key: IGIRRVAIELXHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • IUPAC Name : 3-chloro-2-methyl-2-[(1,2,3,4-tetrahydroisoquinolin-6-yloxy)methyl]propan-1-ol .


Molecular Structure Analysis

  • The tetrahydroisoquinoline ring is connected to the propanol moiety via an ether linkage .


Physical And Chemical Properties Analysis

  • InChI Code : 1S/C14H20ClNO2/c1-14(8-15,9-17)10-18-13-3-2-12-7-16-5-4-11(12)6-13/h2-3,6,16-17H,4-5,7-10H2,1H3 .
  • Purity : 95% .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of derivatives related to the compound involves the treatment of specific precursors to yield tetrahydroisoquinoline series derivatives. For instance, treatment of 1-(4-chlorobenzylamino)-2-methylpropan-2-ol with concentrated sulfuric acid led to the creation of tetrahydroisoquinoline derivatives with moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017). This highlights the compound's relevance in exploring new pathways for the synthesis of biologically active molecules.

Chemical Reactions and Syntheses

The compound and its analogs serve as key intermediates in complex chemical reactions, such as the Diels-Alder reactions, which are crucial for synthesizing various organic compounds. For example, functionalized o-bis(chloromethyl)pyridines were used as precursors for generating pyridine o-quinodimethane analogs, leading to the synthesis of tetrahydroquinoline and isoquinoline type adducts (Carly et al., 1996). These reactions are fundamental in medicinal chemistry for developing new therapeutic agents.

Catalysis and Enantioselective Syntheses

The compound's derivatives are also explored in catalysis and enantioselective syntheses, demonstrating their versatility in organic synthesis. A notable example is a CuBr-catalyzed three-component coupling reaction that provided access to chiral propargylamines with high enantiomeric excess, showcasing the potential of these compounds in asymmetric synthesis (Fan & Ma, 2013).

Bioreductive Activation for Drug Delivery

In the context of prodrug development, derivatives of the compound have been evaluated for their potential in bioreductively activated prodrug systems. Such systems aim for selective drug delivery to hypoxic tissues, a crucial aspect of cancer therapy. The 2-nitroimidazol-5-ylmethyl unit of a related compound demonstrated efficient release of a therapeutic agent upon biomimetic reduction, underscoring the role of these compounds in designing advanced drug delivery systems (Parveen et al., 1999).

properties

IUPAC Name

2-(chloromethyl)-2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-14(8-15,9-17)10-18-13-3-2-12-7-16-5-4-11(12)6-13/h2-3,6,16-17H,4-5,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIRRVAIELXHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(COC1=CC2=C(CNCC2)C=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)propan-1-ol

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